2,4-Dichloro-2'-morpholinomethyl benzophenone
Overview
Description
2,4-Dichloro-2’-morpholinomethyl benzophenone: is an organic compound that belongs to the class of benzophenones. Benzophenones are known for their applications in various fields, including as ultraviolet light absorbers in sunscreens and as intermediates in organic synthesis. This particular compound is characterized by the presence of two chlorine atoms and a morpholinomethyl group attached to the benzophenone core.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,4-Dichloro-2’-morpholinomethyl benzophenone typically involves the reaction of 2,4-dichlorobenzophenone with morpholine in the presence of a suitable base. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product.
Industrial Production Methods: In an industrial setting, the production of 2,4-Dichloro-2’-morpholinomethyl benzophenone may involve large-scale batch or continuous processes. The reaction parameters, such as temperature, pressure, and reaction time, are optimized to maximize yield and purity. The product is then purified using techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions: 2,4-Dichloro-2’-morpholinomethyl benzophenone can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles.
Oxidation Reactions: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction Reactions: The carbonyl group can be reduced to form alcohols.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, often under basic conditions.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide are used.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.
Major Products:
Substitution Reactions: Products include substituted benzophenones.
Oxidation Reactions: Products include ketones or carboxylic acids.
Reduction Reactions: Products include alcohols.
Scientific Research Applications
2,4-Dichloro-2’-morpholinomethyl benzophenone has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as an antimicrobial or anticancer agent.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2,4-Dichloro-2’-morpholinomethyl benzophenone involves its interaction with specific molecular targets. The compound can bind to proteins or enzymes, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
2,4-Dichlorobenzophenone: Lacks the morpholinomethyl group, making it less versatile in certain applications.
2,4-Dichloro-4’-methylbenzophenone: Contains a methyl group instead of a morpholinomethyl group, affecting its reactivity and properties.
2,4-Dichloro-4’-hydroxybenzophenone: Contains a hydroxy group, which can influence its solubility and biological activity.
Uniqueness: 2,4-Dichloro-2’-morpholinomethyl benzophenone is unique due to the presence of the morpholinomethyl group, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
(2,4-dichlorophenyl)-[2-(morpholin-4-ylmethyl)phenyl]methanone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17Cl2NO2/c19-14-5-6-16(17(20)11-14)18(22)15-4-2-1-3-13(15)12-21-7-9-23-10-8-21/h1-6,11H,7-10,12H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LLIBJFIRZAGIMF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CC2=CC=CC=C2C(=O)C3=C(C=C(C=C3)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17Cl2NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60643558 | |
Record name | (2,4-Dichlorophenyl){2-[(morpholin-4-yl)methyl]phenyl}methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60643558 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
350.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
898751-01-4 | |
Record name | Methanone, (2,4-dichlorophenyl)[2-(4-morpholinylmethyl)phenyl]- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=898751-01-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (2,4-Dichlorophenyl){2-[(morpholin-4-yl)methyl]phenyl}methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60643558 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.